molecular formula C20H22N2O5 B2639724 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 938786-27-7

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2639724
CAS No.: 938786-27-7
M. Wt: 370.405
InChI Key: OSCJJDUDZRBEQP-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a potent and selective inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the JAK-STAT signaling pathway. This pathway is essential for cytokine signaling, playing a pivotal role in immune cell function, proliferation, and differentiation. The compound acts by competitively binding to the ATP-binding site of the JAK3 enzyme, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. The high selectivity for JAK3 over other JAK family members makes this inhibitor a valuable pharmacological tool for dissecting the specific roles of JAK3-mediated signaling in physiological and pathological contexts. Its primary research applications are in the fields of immunology and oncology, where it is used to investigate the mechanisms underlying autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as hematological malignancies. For instance, research published in patents (e.g., WO2013186697A1 ) highlights its use in compositions for preventing or treating JAK3-mediated diseases. By selectively inhibiting JAK3, this compound enables researchers to explore targeted therapeutic strategies that modulate the immune response without the broader effects associated with pan-JAK inhibition.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-17(18(12-14)26-2)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCJJDUDZRBEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinone ring and methoxyphenyl groups play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Table 2: Physicochemical and Pharmacokinetic Properties
Compound Name/ID Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) CNS Permeability (PAMPA)
Target Compound 384.4 ~2.5 Moderate (DMSO data) Likely high
9a 351.4 3.1 Low Moderate
4s 370.4 3.8 Poor High
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide 352.4 2.9 Moderate Moderate

Key Observations :

  • The 2-oxopyrrolidine moiety in the target compound enhances solubility compared to naphthalene-containing analogs (e.g., 9a) .
  • Trifluoromethyl groups (e.g., 4s) increase lipophilicity and CNS penetration but reduce aqueous solubility .

Key Findings :

  • The target compound’s 4-methoxyphenoxy group may enhance selectivity for orexin receptors over kinase targets .
  • Piperidinone analogs (e.g., ) show reduced metabolic stability compared to pyrrolidinone derivatives due to increased ring flexibility .

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H22N2O4C_{21}H_{22}N_{2}O_{4} and features a unique arrangement that includes:

  • A methoxy-substituted phenyl group
  • A pyrrolidine derivative (specifically, a 2-oxopyrrolidin-1-yl moiety)
  • An acetic acid derivative with a methoxyphenoxy group

This structural configuration is crucial as it influences the compound's interaction with biological targets.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity . Similar compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, compounds with pyrrolidine structures are often linked to anti-cancer effects due to their ability to interfere with cellular proliferation and survival pathways.

Analgesic Effects

The compound also shows promise as an analgesic agent . The presence of the pyrrolidine ring is associated with various pharmacological effects, including pain relief. Research has indicated that certain derivatives can modulate pain pathways, potentially offering new avenues for pain management therapies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The methoxy groups enhance hydrophobic interactions, facilitating binding to target receptors.
  • Enzyme Inhibition : The 2-oxopyrrolidin-1-yl moiety may inhibit enzymes involved in tumor growth or pain signaling.
  • Calcium Ion Modulation : Similar compounds have been shown to affect intracellular calcium levels, impacting various cellular processes.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxy Groups : Methylation reactions are utilized to attach methoxy groups to the phenyl rings.
  • Amide Coupling : The final step usually involves forming the acetamide linkage through coupling reactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Piracetam2-Oxo-pyrrolidine base structureNootropic effects
AlpelisibPI3K inhibitorAntitumor activity
TazemetostatMethyltransferase inhibitorAntitumor activity
This compoundUnique combination of methoxy and pyrrolidine moietiesAnalgesic and antitumor activities

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

  • Antitumor Activity Study : A study demonstrated that derivatives with similar structural motifs effectively inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines.
  • Pain Management Research : Research indicated that pyrrolidine-based compounds could significantly reduce pain responses in animal models, suggesting a potential application in analgesic therapies.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate key signaling pathways involved in both tumor progression and pain perception.

Q & A

Q. What are the common synthetic routes for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Alkaline conditions for introducing pyrrolidinone or methoxyphenoxy groups (e.g., coupling 3-methoxy-4-aminophenol derivatives with 2-oxopyrrolidine precursors) .
  • Condensation reactions : Use of condensing agents like HATU in anhydrous DMSO to form acetamide bonds between aromatic amines and activated carboxylic acids .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Monitor reaction progress via TLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • HPLC : For purity assessment, especially when optimizing synthetic yields .
  • IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1667 cm1^{-1}) .

Q. How can reaction conditions be optimized to improve synthetic yield?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Use of tetrabutylammonium iodide to facilitate ether bond formation .
  • Temperature control : Heating to 50–80°C for substitution reactions, while keeping condensation steps at room temperature to prevent side reactions .

Q. What functional groups in this compound influence its reactivity?

Key groups and their roles:

  • Methoxy groups : Electron-donating effects stabilize aromatic rings and direct electrophilic substitution .
  • Pyrrolidin-2-one : Participates in hydrogen bonding and may undergo ring-opening under strong acidic/basic conditions .
  • Acetamide linkage : Susceptible to hydrolysis in extreme pH, requiring stable buffering in biological assays .

Q. How is the compound’s stability assessed under different storage conditions?

Methodological approaches:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC .
  • pH-dependent stability : Incubate in buffers (pH 1–12) and monitor hydrolysis using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported pharmacological mechanisms (e.g., receptor antagonism vs. enzyme inhibition) be resolved?

Experimental strategies:

  • Comparative binding assays : Use radioligand displacement studies (e.g., 3^3H-labeled antagonists) to confirm affinity for targets like metabotropic glutamate receptor 2 (mGluR2) .
  • Enzyme activity assays : Test inhibition of cytochrome P450 isoforms or kinases to rule off-target effects .
  • Gene knockout models : Validate target specificity in cell lines with CRISPR-mediated receptor deletion .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

Approaches include:

  • Molecular docking : Software like AutoDock Vina to model interactions with mGluR2’s orthosteric pocket, focusing on hydrogen bonds with pyrrolidinone and methoxy groups .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data .

Q. How can metabolic pathways be elucidated to identify potential toxic metabolites?

Methodological workflow:

  • In vitro incubation : Use liver microsomes or recombinant CYP450 enzymes (e.g., CYP3A4) with LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the methoxy group) .
  • Reactive intermediate trapping : Add glutathione (GSH) to microsomal assays to capture electrophilic metabolites .
  • In silico prediction : Tools like Meteor (Lhasa Limited) to simulate biotransformation pathways .

Q. What strategies address the compound’s poor aqueous solubility in biological assays?

Solutions include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or sodium salts of the acetamide group .
  • Nanoformulations : Encapsulate in PEGylated liposomes for in vivo studies .

Q. How is enantiomeric purity evaluated if asymmetric synthesis is employed?

Analytical methods:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol gradients to resolve enantiomers .
  • Circular dichroism (CD) : Confirm optical activity and compare with pure enantiomer standards .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (SHELX suite) .

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